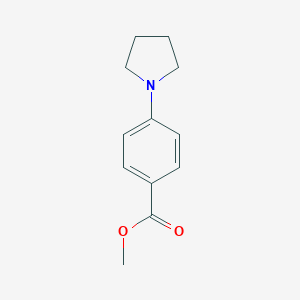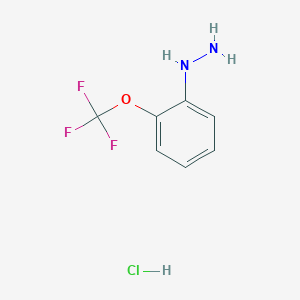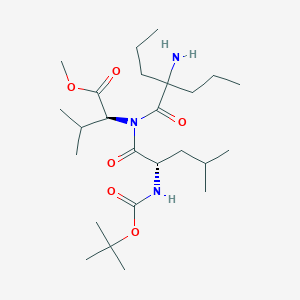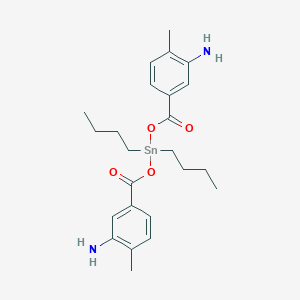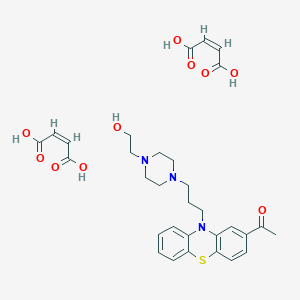![molecular formula C11H15NO3 B142527 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol CAS No. 127560-11-6](/img/structure/B142527.png)
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as CP94, is a selective antagonist of the α1-adrenoceptor and has been found to have significant effects on the cardiovascular system, as well as other physiological processes. In
Scientific Research Applications
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its effects on the cardiovascular system. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, which plays a crucial role in regulating blood pressure and heart rate. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate in animal models, making it a potential candidate for the treatment of hypertension and other cardiovascular disorders.
In addition to its cardiovascular effects, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has also been studied for its potential applications in cancer research. Studies have shown that 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can inhibit the growth of cancer cells in vitro, suggesting that it may have anti-cancer properties. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent for cancer.
Mechanism Of Action
The mechanism of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves its selective antagonism of the α1-adrenoceptor. This receptor is found in various tissues throughout the body, including the cardiovascular system, urinary tract, and central nervous system. By blocking the activity of this receptor, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol can reduce blood pressure and heart rate, as well as inhibit the contraction of smooth muscle in the urinary tract.
Biochemical And Physiological Effects
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has several biochemical and physiological effects that have been studied in detail. In addition to its effects on the cardiovascular system, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to inhibit the release of norepinephrine, a neurotransmitter that plays a key role in the sympathetic nervous system. This inhibition can lead to a reduction in the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol for lab experiments is its selectivity for the α1-adrenoceptor. This selectivity allows researchers to study the effects of blocking this receptor without interfering with other physiological processes. However, one of the limitations of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. One area of interest is its potential as a therapeutic agent for hypertension and other cardiovascular disorders. Further studies are needed to explore the safety and efficacy of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in humans. Another area of interest is its potential as an anti-cancer agent. Studies are needed to explore the mechanisms of action of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol in cancer cells and to determine its potential as a therapeutic agent for various types of cancer. Finally, further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Conclusion
In conclusion, 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol (4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol has been found to act as a selective antagonist of the α1-adrenoceptor, making it a potential candidate for the treatment of hypertension, cancer, and other disorders. Further research is needed to explore the potential of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol as a therapeutic agent and as a tool for studying the α1-adrenoceptor and its role in various physiological processes.
Synthesis Methods
The synthesis of 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol involves several steps, starting with the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of a catalyst to form 4-(2-hydroxyethyl)benzene-1,2-diol. This intermediate is then reacted with cyclopropylamine in the presence of a reducing agent to form 4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
properties
CAS RN |
127560-11-6 |
|---|---|
Product Name |
4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[2-(cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H15NO3/c13-9-4-1-7(5-10(9)14)11(15)6-12-8-2-3-8/h1,4-5,8,11-15H,2-3,6H2 |
InChI Key |
KBZMDEIVCSSUOH-UHFFFAOYSA-N |
SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1CC1NCC(C2=CC(=C(C=C2)O)O)O |
synonyms |
1,2-Benzenediol,4-[2-(cyclopropylamino)-1-hydroxyethyl]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



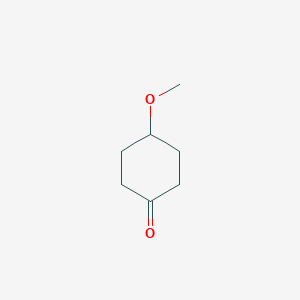
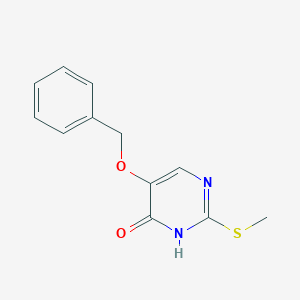
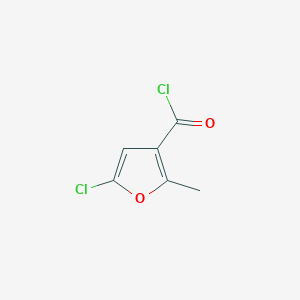
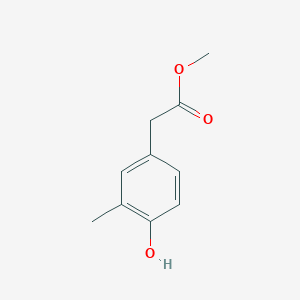
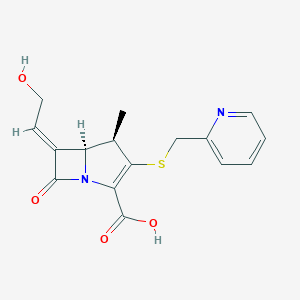
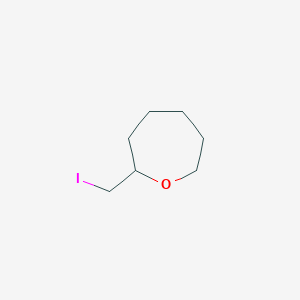
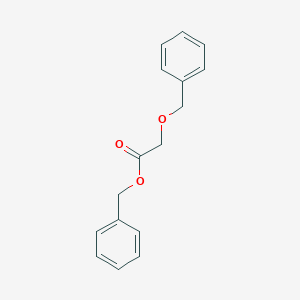

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
